Methyl 5,5-dimethoxyvalerate

Chemoselective synthesis Protecting group strategy Ester reduction

Methyl 5,5-dimethoxyvalerate (CAS 23068-91-9), also named methyl 5,5-dimethoxypentanoate or glutaraldehydic acid methyl ester dimethyl acetal, is a bifunctional C8H16O4 ester-acetal building block (MW 176.21). The compound features a methyl ester at one terminus and a dimethyl acetal-protected aldehyde at the other, enabling stepwise, chemoselective transformations that are precluded with the free aldehyde form (methyl 5-oxopentanoate, CAS 6026-86-4).

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 23068-91-9
Cat. No. B052140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,5-dimethoxyvalerate
CAS23068-91-9
Synonyms5,5-Dimethoxypentanoic Acid Methyl Ester;  Glutaraldehydic Acid Methyl Ester Dimethyl Acetal;  Methyl 4-Formylbutyrate Dimethyl Acetal;  Methyl 5,5-Bis(methyloxy)pentanoate;  Methyl 5,5-Dimethoxypentanoate
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC(CCCC(=O)OC)OC
InChIInChI=1S/C8H16O4/c1-10-7(9)5-4-6-8(11-2)12-3/h8H,4-6H2,1-3H3
InChIKeyYOFAONQHOIRLCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5,5-Dimethoxyvalerate (CAS 23068-91-9): A Protected Aldehyde-Ester Intermediate for Chemoselective Synthesis and NIR Dye Development


Methyl 5,5-dimethoxyvalerate (CAS 23068-91-9), also named methyl 5,5-dimethoxypentanoate or glutaraldehydic acid methyl ester dimethyl acetal, is a bifunctional C8H16O4 ester-acetal building block (MW 176.21) . The compound features a methyl ester at one terminus and a dimethyl acetal-protected aldehyde at the other, enabling stepwise, chemoselective transformations that are precluded with the free aldehyde form (methyl 5-oxopentanoate, CAS 6026-86-4) . It is a colorless to pale yellow liquid with a boiling point of 70–72 °C at 2 mmHg, density of 1.012 g/mL at 25 °C, and refractive index n20/D 1.422, and is commercially supplied at 96% purity (GC ≥95.5%) [1]. The compound is employed as a key intermediate in the synthesis of seven-membered carbocycles, NIR cyanine dyes for noninvasive bioimaging, and aldehyde phospholipids for biochemical studies [2][3][4].

Why Methyl 5,5-Dimethoxyvalerate Cannot Be Replaced by Methyl 5-Oxopentanoate or Other In-Class Acetals for Chemoselective Multi-Step Synthesis


Methyl 5,5-dimethoxyvalerate is not merely a protected aldehyde; it is a specifically engineered intermediate whose value resides in the simultaneous presence of a reactive methyl ester and a masked aldehyde that withstands nucleophiles, bases, and hydride reducing agents [1]. Generic substitution with the free aldehyde methyl 5-oxopentanoate (CAS 6026-86-4) leads to uncontrolled cross-reactivity at the unprotected aldehyde terminus during ester-directed transformations, while the free acid analog 5,5-dimethoxypentanoic acid (CAS 6719-33-1) lacks the ester reactivity required for many downstream couplings . Other dimethyl acetals with different chain lengths (e.g., methyl 6-oxohexanoate derivatives) alter the distance between functional groups, directly impacting ring-closure geometries and dye conjugation properties . The procurement decision must therefore be driven by the precise match between the five-carbon backbone spacing, the methyl ester leaving-group profile, and the dimethyl acetal deprotection kinetics under mild acidic conditions—parameters that are not collectively replicated by any single in-class analog.

Quantitative Differentiation Evidence for Methyl 5,5-Dimethoxyvalerate (23068-91-9) vs. Closest Analogs


Acetal Protection Prevents Competing Aldehyde Reactivity During Ester-Directed Transformations vs. Methyl 5-Oxopentanoate

Methyl 5,5-dimethoxyvalerate permits chemoselective reduction of the methyl ester with LiAlH₄ or DIBAL without competing reduction at the terminal aldehyde position, a transformation that is impossible with the unprotected aldehyde analog methyl 5-oxopentanoate [1]. Dimethyl acetals are stable toward nucleophiles, strong bases, and most oxidants under non-hydrolytic conditions, whereas the free aldehyde in methyl 5-oxopentanoate reacts readily with all of these reagent classes [1]. In a patent example, LiAlH₄ reduction of methyl 5,5-dimethoxyvalerate in THF at 0 °C produced the corresponding alcohol exclusively at the ester position, with no reduction of the acetal moiety [2]. The free aldehyde methyl 5-oxopentanoate cannot undergo analogous selective ester transformations without first installing a protecting group.

Chemoselective synthesis Protecting group strategy Ester reduction

Validated Starting Material for NIR Cyanine Dye Synthesis – Documented in Peer-Reviewed Literature and Patents

Methyl 5,5-dimethoxyvalerate is a designated starting material for the synthesis of pentamethine carbocyanine dyes functionalized with carboxylic acid, azide, or alkyne handles for bioorthogonal conjugation [1]. The compound is specifically processed via Vilsmeier-Haack-Arnold formylation followed by basic hydrolysis to generate malonaldehyde dianil intermediates, which then condense to form the polymethine bridge of cyanine fluorophores [2]. This synthetic route is documented in the peer-reviewed literature (Bioconjugate Chem. 2008, 19, 2487–2491) and in multiple patent families (e.g., WO2015066209, US8481752) covering NIR bioimaging agents [1][3]. In contrast, methyl 6-oxohexanoate (the six-carbon chain analog, CAS 6654-36-0) and methyl 5-oxopentanoate lack the correct chain length and/or acetal protection to produce the requisite malonaldehyde synthon in this specific dye synthesis pathway .

Near-infrared fluorescence Cyanine dye conjugation Noninvasive bioimaging

Ambient-Temperature Liquid Handling vs. Cold-Chain Storage Required for the Free Aldehyde Methyl 5-Oxopentanoate

Methyl 5,5-dimethoxyvalerate is a room-temperature-stable liquid (bp 70–72 °C/2 mmHg, density 1.012 g/mL at 25 °C, flash point 63 °C) that requires no special cold storage . In contrast, the free aldehyde analog methyl 5-oxopentanoate (CAS 6026-86-4) mandates storage at −20 °C under an inert nitrogen atmosphere to prevent aldehyde oxidation, polymerization, and thermal decomposition (melting point 200–201 °C with decomposition) . The acetal form eliminates the aldehyde-associated hazards of air sensitivity, peroxide formation, and oligomerization that complicate long-term inventory of the free aldehyde. Additionally, the acetal liquid has a well-defined refractive index (n20/D 1.422) that enables rapid identity verification by refractometry, whereas the free aldehyde requires spectroscopic confirmation due to potential degradation .

Reagent storage stability Aldehyde oxidation Procurement logistics

Demonstrated Synthetic Utility in Seven-Membered Carbocycle Construction via Homoenol Chemistry

Methyl 5,5-dimethoxyvalerate serves as the ester substrate in a Kulinkovich cyclopropanation with in situ formation of cyclopropyl silyl ether homoenols, enabling an expedient entry to seven-membered carbocycles [1]. In the published method (Angew. Chem. Int. Ed. 2006, 45, 4988–4991), the acetal-tethered ester undergoes titanium-mediated cyclopropanation, and the resulting cyclopropyl silyl ether adds to the oxocarbenium ion generated from the acetal under Lewis acidic conditions, effecting a ring-closure to the seven-membered ring [1]. The five-carbon chain length between the acetal and ester is critical to the ring-closure geometry; the analogous four-carbon (methyl 4,4-dimethoxybutyrate) or six-carbon (methyl 6,6-dimethoxyhexanoate) chain-length variants would produce six- or eight-membered rings, respectively . This specificity makes methyl 5,5-dimethoxyvalerate the unique substrate for the seven-membered carbocycle target.

Cyclopropyl silyl ethers Kulinkovich cyclopropanation Medium-ring synthesis

Procurement-Relevant Application Scenarios Where Methyl 5,5-Dimethoxyvalerate (23068-91-9) Delivers Differentiated Value


Stepwise Synthesis of Heterobifunctional Linkers Requiring Chemoselective Ester Elaboration Followed by Aldehyde Unveiling

When constructing molecular architectures that require initial manipulation at the ester position (e.g., amidation, reduction to alcohol, Grignard addition) followed by acidic deprotection to liberate the aldehyde for oxime/hydrazone bioconjugation or Horner-Wadsworth-Emmons olefination, methyl 5,5-dimethoxyvalerate provides both functional handles in a single, room-temperature-stable liquid reagent [1]. The alternative—using methyl 5-oxopentanoate—demands an upfront protection step to mask the aldehyde, adding one synthetic operation and requiring cold-chain storage of the starting material . This workflow advantage, combined with the established dimethyl acetal deprotection kinetics under mild aqueous acid (pH < 4, room temperature), translates directly to higher overall sequence yields and reduced procurement complexity [1].

Development of Near-Infrared Cyanine Dye Conjugates for Optical Molecular Imaging and Fluorescence-Guided Surgery

Biomedical imaging laboratories and contrast-agent developers synthesizing pentamethine carbocyanine dyes with tailored functional groups (carboxylic acids, azides, alkynes) for in vivo NIR fluorescence imaging can use methyl 5,5-dimethoxyvalerate as the starting material in the established Vilsmeier-Haack-Arnold formylation route [2]. This synthetic pathway has been validated in peer-reviewed literature (Bioconjugate Chem. 2008, 19, 2487–2491) and is protected by the patent family WO2015066209, covering NIR bioimaging agents [2][3]. Chain-length analogs such as methyl 6-oxohexanoate do not participate in this specific dye-forming pathway, making the five-carbon acetal-ester the unique entry point for this class of cyanine fluorophores .

Medicinal Chemistry Synthesis of Seven-Membered Ring Nitrogen Heterocycles as GPCR Ligands

Medicinal chemistry programs targeting dopamine D3 receptor modulators or other seven-membered azepine-containing scaffolds can adopt the patent-documented route starting from methyl 5,5-dimethoxyvalerate [4]. The compound undergoes transacetalization with 1,3-diols to form 1,3-dioxane-protected intermediates, which are subsequently elaborated into tetrahydroazepine derivatives via standard alkylation and cyclization sequences (exemplified in CN1486309A) [4]. The five-carbon chain provides the correct spacing for the seven-membered ring closure; substitution with four- or six-carbon analogs would alter the ring size and abolish the desired pharmacological scaffold geometry [5].

Biochemical Preparation of Aldehyde-Containing Oxidized Phospholipids for Atherosclerosis and Inflammation Research

Investigators studying the biological effects of oxidized phospholipids—specifically 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine (POVPC)—can employ methyl 5,5-dimethoxyvalerate in the synthesis of this aldehyde phospholipid [6]. The acetal-protected ester is condensed with the lysophospholipid backbone, and subsequent acidic deprotection releases the aldehyde-containing POVPC in a controlled manner, avoiding premature oxidation or oligomerization of the aldehyde group during the coupling step [6]. POVPC is a well-characterized inducer of apoptosis and a substrate for aldose reductase (Km = 10 μM) used in atherosclerosis research [6].

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